molecular formula C29H27FN2O5S B297921 Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

Cat. No. B297921
M. Wt: 534.6 g/mol
InChI Key: YZRABHHMWTWQQB-RCALMMMNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate, also known as MBZM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. MBZM is a thiazolidinone derivative and has been studied for its anticancer, antifungal, and antimicrobial properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been shown to have various biochemical and physiological effects. In cancer cells, Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been found to increase the levels of reactive oxygen species and induce DNA damage. In fungal cells, Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been shown to disrupt the cell wall and inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. In bacterial cells, Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been shown to inhibit the activity of enzymes involved in cell wall synthesis and protein synthesis.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate in lab experiments is its potential therapeutic effects in various fields of research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use.

Future Directions

For research on Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate include further studies on its mechanism of action, optimization of its use in therapeutic applications, and exploration of its potential in other fields of research such as antiviral and anti-inflammatory research.

Synthesis Methods

The synthesis of Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate involves the reaction of 4-aminobenzoic acid with 4-fluorobenzaldehyde, followed by the addition of ethyl acetoacetate and thiosemicarbazide. The resulting product is then treated with methyl iodide to form Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate.

Scientific Research Applications

Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been studied for its potential therapeutic effects in various fields of scientific research. In cancer research, Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been shown to inhibit the growth of cancer cells and induce apoptosis. In antifungal research, Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been found to have activity against Candida albicans and Aspergillus fumigatus. In antimicrobial research, Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been shown to have activity against Staphylococcus aureus and Escherichia coli.

properties

Product Name

Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

Molecular Formula

C29H27FN2O5S

Molecular Weight

534.6 g/mol

IUPAC Name

methyl 4-[[(5E)-5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C29H27FN2O5S/c1-4-32-27(33)26(38-29(32)31-23-13-9-21(10-14-23)28(34)35-3)17-20-8-15-24(25(16-20)36-5-2)37-18-19-6-11-22(30)12-7-19/h6-17H,4-5,18H2,1-3H3/b26-17+,31-29?

InChI Key

YZRABHHMWTWQQB-RCALMMMNSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)OCC)/SC1=NC4=CC=C(C=C4)C(=O)OC

SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)OCC)SC1=NC4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)OCC)SC1=NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.